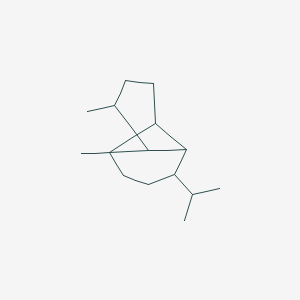
Copane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copane is a synthetic peptide that has been widely used in scientific research for its unique properties. It is a cyclic peptide that is composed of 12 amino acids and has a molecular weight of 1,377.6 g/mol. Copane has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of Copane is not fully understood. It is believed that Copane interacts with cell membranes and disrupts their structure. This leads to the leakage of intracellular contents and ultimately cell death. Copane has also been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of various cellular processes.
Biochemical and Physiological Effects
Copane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. Copane has also been shown to have anti-inflammatory and analgesic effects. It has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
Copane has several advantages and limitations for lab experiments. One of the advantages of Copane is that it is relatively easy to synthesize using various methods. It is also stable under various conditions, which makes it suitable for use in various experiments. However, one of the limitations of Copane is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments that use Copane.
Zukünftige Richtungen
There are several future directions for the use of Copane in scientific research. One of the future directions is the development of new drugs that are based on the structure of Copane. Another future direction is the study of the mechanism of action of Copane. This can help to better understand its effects and potential uses in the treatment of various diseases. Additionally, the use of Copane in combination with other drugs or therapies may also be explored in the future.
Conclusion
In conclusion, Copane is a synthetic peptide that has been extensively used in scientific research for its unique properties. It is synthesized using various methods, and its mechanism of action has been extensively studied. Copane has various biochemical and physiological effects, and it has been used in the development of new drugs for the treatment of various diseases. While Copane has several advantages for lab experiments, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. There are several future directions for the use of Copane in scientific research, including the development of new drugs and the study of its mechanism of action.
Synthesemethoden
Copane can be synthesized using various methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and microwave-assisted peptide synthesis. Solid-phase peptide synthesis is the most commonly used method for synthesizing Copane. In this method, the peptide is synthesized on a solid support, and the amino acids are added one by one in a stepwise manner. The peptide is then cleaved from the solid support, and the protecting groups are removed to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Copane has been extensively used in scientific research for its unique properties. It has been shown to have antimicrobial, antifungal, and antiviral activities. Copane has also been shown to have anti-inflammatory and analgesic effects. It has been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
13833-26-6 |
|---|---|
Produktname |
Copane |
Molekularformel |
C15H26 |
Molekulargewicht |
206.37 g/mol |
IUPAC-Name |
1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]decane |
InChI |
InChI=1S/C15H26/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h9-14H,5-8H2,1-4H3 |
InChI-Schlüssel |
LJVYOZJXUGFDJA-UHFFFAOYSA-N |
SMILES |
CC1CCC2C3C1C2(CCC3C(C)C)C |
Kanonische SMILES |
CC1CCC2C3C1C2(CCC3C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




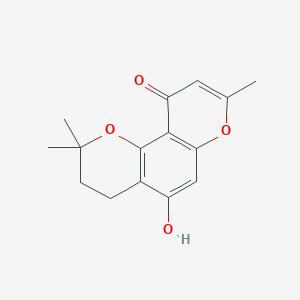
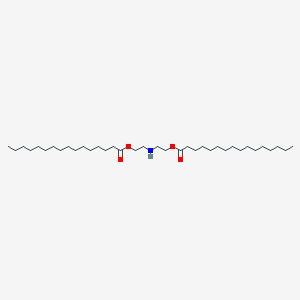
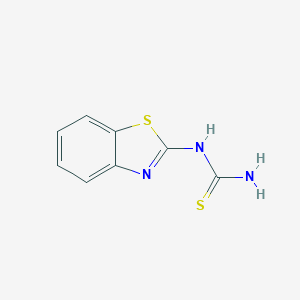
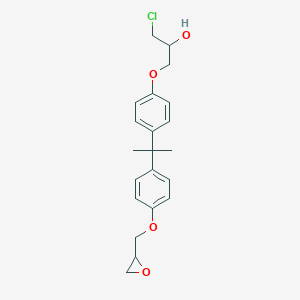





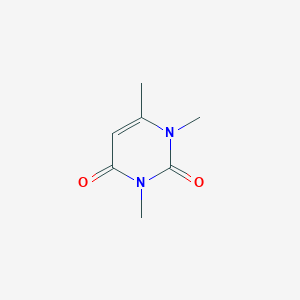
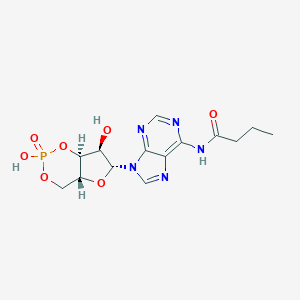
![[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate](/img/structure/B79594.png)
